molecular formula C24H29NO5 B3112806 Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)- CAS No. 192704-54-4

Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)-

Cat. No.: B3112806
CAS No.: 192704-54-4
M. Wt: 411.5 g/mol
InChI Key: LTURYFVUSWITHJ-WUBNCRFQSA-N
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Description

The compound Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)- (hereafter referred to as Compound A) is a complex polycyclic spiro compound with a molecular weight of 411 g/mol . Its structure features:

  • A spiro junction between a furan ring and a methano-bridged cyclopenta[a]phenanthrene core.
  • Multiple oxygenated functional groups: 11'-hydroxy, 3',5,20'-trioxo, and a carbonitrile group at position 5'.
  • Stereochemical complexity with 10 chiral centers, including methyl groups at positions 10' and 13'.

Compound A is identified as Impurity-3 in eplerenone, a steroidal aldosterone antagonist used to treat hypertension and heart failure . Its synthesis likely involves oxidative degradation or epimerization during pharmaceutical manufacturing. Analytical characterization employs UPLC and mass spectrometry to monitor its presence in drug formulations .

Properties

IUPAC Name

(1'R,2R,2'S,3'S,7'S,9'R,10'S,11'R,15'S,16'S)-9'-hydroxy-7',11'-dimethyl-5,14',18'-trioxospiro[oxolane-2,6'-pentacyclo[13.2.1.02,10.03,7.011,16]octadecane]-16'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-21-6-4-14(26)19-20(29)12(9-23(19,21)11-25)17-13-3-7-24(8-5-16(28)30-24)22(13,2)10-15(27)18(17)21/h12-13,15,17-19,27H,3-10H2,1-2H3/t12-,13+,15-,17+,18+,19+,21-,22+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTURYFVUSWITHJ-WUBNCRFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C3C1(CC(C3=O)C4C2C(CC5(C4CCC56CCC(=O)O6)C)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@@H]3[C@]1(C[C@@H](C3=O)[C@@H]4[C@@H]2[C@@H](C[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036685
Record name Spiro[furan-2(3H),17′-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5′(2′H)-carbonitrile, hexadecahydro-11′-hydroxy-10′,13′-dimethyl-3′,5,20′-trioxo-, (4′S,5′S,7′R,8′S,9′S,10′R,11′R,13′S,14′S,17′R)-
Source EPA DSSTox
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Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192704-54-4
Record name (4′S,5′S,7′R,8′S,9′S,10′R,11′R,13′S,14′S,17′R)-Hexadecahydro-11′-hydroxy-10′,13′-dimethyl-3′,5,20′-trioxospiro[furan-2(3H),17′-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5′(2′H)-carbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[furan-2(3H),17′-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5′(2′H)-carbonitrile, hexadecahydro-11′-hydroxy-10′,13′-dimethyl-3′,5,20′-trioxo-, (4′S,5′S,7′R,8′S,9′S,10′R,11′R,13′S,14′S,17′R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyano-11 alpha-hydroxy-3,5'-dioxo-4 beta,5',6,7 beta-tetrahydrocyclopenta[4,5,6,7]-5 beta,17 alpha-pregnane-21,17-carbolactone
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Scientific Research Applications

Biological Applications

Anticancer Activity
Research has indicated that spiro compounds exhibit potent anticancer properties . Specifically, derivatives of this compound have shown significant inhibitory effects against various human cancer cell lines such as HCT116 (colon carcinoma) and PC3 (prostate carcinoma). These compounds have demonstrated low IC50 values, indicating their effectiveness in inhibiting cell proliferation .

Antimicrobial Properties
In addition to anticancer activity, spiro compounds have been noted for their antimicrobial effects . Certain studies suggest that they may inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects
The anti-inflammatory properties of spiro compounds are also noteworthy. They may play a role in reducing inflammation through various biochemical pathways, which could be beneficial in treating inflammatory diseases .

Synthesis and Catalytic Applications

The synthesis of spiro compounds often involves the use of catalytic systems. For instance, polyether sulfone sulfamic acid has been utilized as an efficient catalyst for preparing functionalized furan-2-ones and spiro derivatives. This method allows for high yields and short reaction times while being environmentally friendly .

Material Science Applications

The unique structural features of spiro compounds can enhance the thermal stability of materials. Their incorporation into polymer matrices has been shown to improve mechanical properties and thermal resistance under harsh conditions. This makes them suitable for applications in high-performance materials and coatings .

Case Studies

  • Anticancer Research
    • A study focused on the synthesis of various spiro derivatives demonstrated their effectiveness against specific cancer cell lines. The results indicated that modifications to the spiro structure could enhance biological activity .
  • Synthesis Optimization
    • Research on optimizing synthetic routes for spiro compounds revealed that using certain catalysts can significantly increase product yields while reducing reaction times. This optimization is crucial for scaling up production for pharmaceutical applications .
  • Material Development
    • Investigations into the use of spiro compounds in polymer formulations showed improved thermal properties and mechanical strength compared to traditional materials. This has implications for developing advanced materials in industries such as aerospace and automotive .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceuticals

(a) Eplerenone Impurities
  • Impurity-2: Shares a spiro[furan-cyclopenta[a]phenanthrene] backbone but differs in substituents (amino group at 20', molecular weight 410 vs. 411) .
  • Drospirenone (C₂₂H₃₀O₃): A synthetic progestin with a spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan] core. Unlike Compound A, it lacks a carbonitrile group and has two dioxo groups (C=O) instead of trioxo .
(b) Cinanthrenol A

A natural product with a cyclopenta[a]phenanthrene core and hydroxylation at C2.

(a) Spiro[3H-indole-3,4'-pyranoimidazole] Derivatives

Synthesized via Michael addition reactions, these spiro compounds (e.g., VI and VII) share the spiro-carbonitrile motif but incorporate indole and pyranoimidazole rings instead of a phenanthrene core. Biological screening shows antifungal activity, highlighting the role of spiro junctions in bioactivity .

(b) 5H-Spiro[furan-2,2′-indene]-1′,3′,5-triones

These derivatives, synthesized using H₂SO₄-catalyzed cyclization, feature a trioxo system similar to Compound A but lack the steroidal backbone. Their IR and NMR profiles (e.g., C=O stretches at 1783–1692 cm⁻¹) align with Compound A 's trioxo groups .

Functional Group Comparison

Compound Molecular Weight Key Functional Groups Biological Context Reference
Compound A 411 11'-OH, 10',13'-CH₃, 3',5,20'-C=O, CN Pharmaceutical impurity
Drospirenone 310.5 3,5'-dioxo, 10,13-CH₃ Contraceptive agent
Cinanthrenol A ~350 (estimated) C2-OH, cyclopenta[a]phenanthrene Natural product (carcinogenic)
Spiro-pyranoimidazole VI 329 CN, C=O, spiro-indole Antifungal agent

Q & A

Basic: What synthetic methodologies are recommended for synthesizing spiro-cyclopenta[a]phenanthrene derivatives?

Answer:

  • Diels-Alder Cycloaddition : Efficient assembly of the cyclopenta[a]phenanthrene skeleton via Lewis acid-catalyzed Diels-Alder reactions using α-heterosubstituted cyclopentenones as dienophiles (e.g., reaction of 1,2-dihydro-1-methoxy-4-vinylnaphthalene with cyclopentenone equivalents) .
  • Microwave-Assisted Synthesis : Accelerates spiro-ring formation (e.g., microwave irradiation for spiro-triazolidine derivatives, reducing reaction time while improving yields) .
  • Catalytic Cyclization : Anhydrous CuCl₂ facilitates condensation of enones with cyclic ketones for unsymmetrical annulated products .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (including DEPT-135) to resolve stereochemistry and confirm spiro-junction connectivity. For example, distinct splitting patterns in ¹H NMR reveal steric environments of methyl groups (e.g., 10',13'-dimethyl substituents) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns, particularly for complex polycyclic frameworks .
  • X-ray Crystallography : Resolves absolute stereochemistry of chiral centers (e.g., 4'S,5'S configurations) .

Advanced: How can computational methods aid in understanding electronic and reaction properties?

Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G(d,p) calculations model reaction pathways (e.g., cyclodehydrogenation mechanisms, bay-region rearrangements) and predict regioselectivity .
  • Correlation Energy Analysis : Colle-Salvetti density-functional formulas evaluate electronic correlation energies, critical for optimizing synthetic routes .

Advanced: How can researchers reconcile contradictory data in synthetic yields or bioactivity?

Answer:

  • Triangulation : Cross-validate results using multiple techniques (e.g., HRMS + XRD for structural confirmation) .
  • Member Checking : Share analytical data (e.g., NMR assignments) with collaborators to resolve interpretation discrepancies .
  • Alternative Explanations : Systematically test competing hypotheses (e.g., solvent effects vs. catalyst choice in yield variations) .

Basic: What structural features influence reactivity and stability?

Answer:

  • Spiro Junction : Introduces steric hindrance, slowing hydrolysis of the furan-carbonitrile group .
  • Electron-Withdrawing Groups : The 3',5,20'-trioxo moieties increase electrophilicity, favoring nucleophilic attacks at the furan ring .
  • Hydrogen Bonding : 11'-hydroxy group participates in intramolecular H-bonding, stabilizing the hexadecahydro core .

Advanced: How to assess carcinogenic potential using Adverse Outcome Pathways (AOPs)?

Answer:

  • IARC Framework : Integrate structural alerts (e.g., cyclopenta[a]phenanthrene similarity to known carcinogens) with in vitro genotoxicity assays (Ames test, comet assay) .
  • Network Analysis : Map molecular initiating events (e.g., DNA adduct formation) to key events like oxidative stress or apoptosis dysregulation .

Advanced: What enzyme inhibition assays are suitable for evaluating bioactivity?

Answer:

  • 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Assays : Use spiro-δ-lactone analogs to test competitive inhibition via fluorescence polarization or radiometric assays .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to steroidogenic enzymes .

Basic: How to optimize reaction conditions for higher yields?

Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., CuCl₂ for annulation reactions) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance microwave-assisted reaction efficiency .
  • Temperature Gradients : Gradual heating (60–120°C) minimizes side reactions in Diels-Alder cycloadditions .

Advanced: What mechanistic insights exist for cyclodehydrogenation reactions?

Answer:

  • Bay-Region Chemistry : B3LYP studies show non-alternant PAH formation via 5/6-ring switching and hydrogen scrambling .
  • Aryne Intermediate Trapping : Intramolecular cyclopentadienylidenecarbene trapping stabilizes reactive intermediates .

Basic: What challenges arise in stereochemical analysis?

Answer:

  • Complex Splitting Patterns : Overlapping signals in ¹H NMR require 2D techniques (COSY, NOESY) to assign axial/equatorial protons .
  • Chiral Centers : Use Mosher ester derivatization or chiral HPLC to resolve configurations (e.g., 7'R vs. 7'S) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)-
Reactant of Route 2
Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)-

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